(6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Description

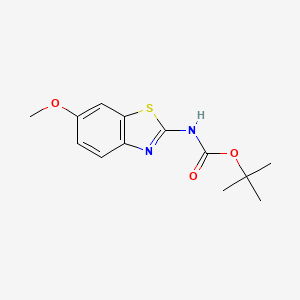

(6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a benzothiazole derivative featuring a methoxy substituent at position 6 of the benzothiazole core and a tert-butyl carbamate group at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of protease inhibitors such as urokinase-type plasminogen activator (uPA) inhibitors, where it exhibits moderate biological activity (IC₅₀ = 780 µM) . Its synthesis typically involves coupling reactions using tert-butoxycarbonyl (Boc) protection strategies, followed by purification via column chromatography or crystallization . The molecular structure is characterized by slight non-planarity between the benzothiazole and carbamate groups, with dihedral angles of 9.15° and 18.18° between the thiazole ring and tert-butyl carbamate and benzene rings, respectively .

Properties

IUPAC Name |

tert-butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-13(2,3)18-12(16)15-11-14-9-6-5-8(17-4)7-10(9)19-11/h5-7H,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPENTQLVBMQFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-amino-5-bromothiazole monohydrobromide (28.64 g, 110.3 mmol) reacts with Boc anhydride (28.90 g, 132.4 mmol) in pyridine (100 mL) at 20°C for 20 hours, yielding tert-butyl (5-bromothiazol-2-yl)carbamate at 63%. Adapting this to the methoxy analogue would require substituting 2-amino-6-methoxybenzothiazole as the starting material. Critical parameters include:

-

Base selection : Pyridine or DMAP (4-dimethylaminopyridine) facilitates Boc activation. DMAP in tetrahydrofuran (THF) at 50°C for 48 hours achieves 40% yield for bromothiazole derivatives.

-

Solvent effects : Polar aprotic solvents (THF, pyridine) enhance reaction rates compared to nonpolar alternatives.

-

Stoichiometry : A 1.2:1 molar ratio of Boc anhydride to amine ensures complete conversion, minimizing side reactions.

Table 1 : Comparative yields for Boc protection under varying conditions

Mechanistic Considerations

Boc protection proceeds via nucleophilic acyl substitution (Figure 1). The amine attacks the electrophilic carbonyl carbon of Boc anhydride, displacing the tert-butoxide leaving group. Steric hindrance from the methoxy group at the 6-position may slow reactivity compared to unsubstituted or brominated analogues, necessitating extended reaction times or elevated temperatures.

Cyclization Strategies for Benzothiazole Core Formation

An alternative approach constructs the benzothiazole ring prior to Boc protection. The synthesis of methyl 4-hydroxy-2-aminobenzo[d]thiazole-6-carboxylate via cyclization of methyl p-aminobenzoate with potassium thiocyanate and bromine provides a template. Adapting this to 6-methoxy derivatives requires methoxy-substituted aniline precursors.

Thiourea Intermediate Formation

Methyl 4-methoxy-2-aminobenzoate reacts with thiocyanate (KSCN) in acetic acid, forming a thiourea intermediate. Subsequent bromine-mediated cyclization yields 2-amino-6-methoxybenzothiazole, which undergoes Boc protection as described in Section 1.

Key challenges :

-

Regioselectivity : Ensuring cyclization occurs at the 2-position requires electron-donating groups (e.g., methoxy) to direct electrophilic attack.

-

Byproduct formation : Over-oxidation or dimerization may occur without strict temperature control (0–5°C).

Purification and Characterization

Crude this compound is purified via silica gel chromatography using ethyl acetate/hexane gradients (10–50% ethyl acetate). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure:

-

¹H NMR (CDCl₃): δ 7.27 (s, 1H, thiazole-H), 3.89 (s, 3H, OCH₃), 1.58 (s, 9H, tert-butyl).

-

MS (ESI) : m/z 281.1 [M+H]⁺ (calculated for C₁₃H₁₆N₂O₃S: 280.34).

Recent advances in enzymatic Boc protection and microwave-assisted cyclization could enhance efficiency. For example, lipase-catalyzed Boc group introduction achieves >90% yields for aromatic amines under mild conditions, though this remains untested for benzothiazoles .

Chemical Reactions Analysis

Types of Reactions: (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides can be used in the presence of a catalyst such as aluminum chloride.

Major Products Formed:

Oxidation: Formation of (6-Hydroxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester.

Reduction: Formation of (6-Methoxy-benzothiazol-2-yl)-methanol.

Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In synthetic chemistry, (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester serves as an important intermediate for creating more complex benzothiazole derivatives. It acts as a building block in the development of new materials and catalysts, facilitating the synthesis of compounds with tailored properties.

Biological Research

This compound is utilized in biological studies to investigate interactions between benzothiazole derivatives and biological macromolecules such as proteins and nucleic acids. It plays a crucial role in developing fluorescent probes for imaging applications, enhancing our understanding of cellular processes.

Medicinal Chemistry

This compound shows promise as a precursor for synthesizing pharmacologically active benzothiazole derivatives. Research indicates that these derivatives may possess various biological activities, including:

- Antimicrobial Properties : Potential effectiveness against bacterial and fungal infections.

- Anticancer Activity : Some studies suggest that related compounds exhibit cytotoxic effects on cancer cells.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways could lead to therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Differences | Potential Applications |

|---|---|---|

| (6-Chlorobenzothiazol-2-yl)-carbamic acid tert-butyl ester | Chlorine atom instead of methoxy; different reactivity | Varies based on substitution effects |

| (6-Methylbenzothiazol-2-yl)-carbamic acid tert-butyl ester | Methyl group affects hydrophobicity | May show varied biological activity |

| (6-Hydroxybenzothiazol-2-yl)-carbamic acid tert-butyl ester | Hydroxyl group forms stronger hydrogen bonds | Potentially different binding affinities |

Case Studies

Several studies have investigated the biological activities of benzothiazole derivatives similar to this compound:

- Antitumor Activity : Research has indicated that certain benzothiazole derivatives exhibit significant antitumor properties through mechanisms involving apoptosis induction in cancer cells .

- Antimicrobial Studies : A series of benzothiazole compounds were evaluated for their antimicrobial efficacy against various pathogens, showing promising results that warrant further exploration .

- Anti-inflammatory Research : Studies have demonstrated that benzothiazole derivatives can reduce inflammation markers in vivo, suggesting therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism of action of (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is primarily related to its ability to interact with specific molecular targets. The methoxy group and the carbamic acid ester group can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their structure and function. The benzothiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Molecular Targets and Pathways:

Proteins: The compound can bind to enzymes and receptors, modulating their activity and signaling pathways.

Nucleic Acids: It can intercalate into DNA and RNA, affecting their stability and function.

Cellular Pathways: The compound can influence various cellular pathways such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

a) (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester

- Substituents: A cyanomethyl group replaces the methoxy group at position 5.

- Molecular Formula : C₁₄H₁₅N₃O₂S .

- Key Differences: The electron-withdrawing cyano group may reduce solubility in polar solvents compared to the methoxy derivative. No biological activity data is reported, but the cyano group could enhance reactivity in further functionalization .

b) tert-Butyl (5-bromo-1,3-thiazol-2-yl)carbamate

- Core Structure : Thiazole instead of benzothiazole, with bromine at position 5.

- Molecular Formula : C₈H₁₁BrN₂O₂S .

- Key Differences : The smaller thiazole ring and bromine substituent increase molecular weight (283.15 g/mol) and lipophilicity. Bromine enhances electrophilicity, making it suitable for cross-coupling reactions .

Heterocyclic Variants with Different Cores

a) [5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester

b) [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

- Core Structure : Pyrimidine with ethoxy and methylthio groups.

- Molecular Formula : C₁₉H₃₁N₅O₃S .

- Key Differences : The pyrimidine core and piperidine linkage expand the pharmacophore scope, likely influencing pharmacokinetic properties such as metabolic stability .

Substituent Effects on Physicochemical Properties

- Methoxy (title compound): Enhances electron density on the benzothiazole ring, improving solubility in polar solvents (e.g., DMF, ethanol) .

- Bromo () : Increases molecular weight and lipophilicity (ClogP ≈ 2.5), favoring blood-brain barrier penetration .

- Formyl () : Introduces a reactive aldehyde group for conjugation or further derivatization but reduces stability under basic conditions .

Data Tables

Biological Activity

(6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a methoxy group and a tert-butyl carbamate moiety. The presence of these functional groups contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated activity against several pathogens, including bacteria and fungi.

- Mechanism of Action : The compound may exert its antimicrobial effects by inhibiting key enzymes involved in bacterial cell wall synthesis or disrupting membrane integrity. This is consistent with findings that related compounds inhibit enzymes such as topoisomerase II, which is crucial for bacterial DNA replication .

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms.

- Inhibition of Cell Proliferation : Studies have shown that this compound can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation . For instance, the compound may inhibit tyrosine kinases or aurora kinases, leading to cell cycle arrest.

- Case Study : A study demonstrated the cytotoxic effects of similar benzothiazole compounds against human cancer cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives are also noteworthy.

- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or modulate the activity of inflammatory pathways, thus reducing inflammation .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (6-methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or through palladium-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) under Pd catalysis can introduce aryl groups to the benzothiazole core . Zinc additives like ZnF₂ or Zn(O-t-Bu)₂ enhance yields in enolate arylation reactions by stabilizing intermediates . Key factors include temperature control (60–100°C), solvent choice (e.g., DCM or THF), and protection of labile groups (e.g., using PhF-protected amines to avoid Boc-group cleavage) .

Q. Which protecting groups are compatible with the tert-butyl ester during functionalization of the benzothiazole ring?

- Methodological Answer : The tert-butyl ester is acid-labile, requiring careful selection of orthogonal protecting groups. For example, N-Boc and N-trityl groups are incompatible under acidic hydrolysis conditions (e.g., ZnBr₂/DCM), whereas PhF-protected amines remain stable . Selective deprotection strategies, such as using formic acid for tert-butyl ester removal without affecting other acid-sensitive groups, are recommended for multi-step syntheses .

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for confirming its purity?

- Methodological Answer : Characterization involves ¹H/¹³C NMR to verify methoxy (δ ~3.8 ppm), tert-butyl (δ ~1.4 ppm), and benzothiazole aromatic protons (δ 7.0–8.5 ppm). Mass spectrometry (ESI+/ESI−) confirms molecular weight (e.g., m/z = 293–476 range for related derivatives) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while FT-IR identifies carbamate C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of derivatives, and how can chiral catalysts address them?

- Methodological Answer : Enantioselective alkylation of benzothiazole intermediates often suffers from racemization. Phase-transfer catalysis (PTC) with chiral quaternary ammonium salts (e.g., Maruoka catalysts) achieves high enantiomeric excess (93–98% ee) by stabilizing transition states . For example, alkylation of 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester using (R)-BINOL-derived catalysts yields stereochemically pure α-alkylcysteines .

Q. How do computational studies (e.g., molecular dynamics) elucidate the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking and 100-ns MD simulations (e.g., using GROMACS) model binding to enzymes like SARS-CoV-2 main protease (Mpro). RMSD/RMSF plots reveal stable binding poses, with hydrogen bonds between the carbamate carbonyl and catalytic residues (e.g., His41) . Free-energy calculations (MM-PBSA) quantify binding affinities, guiding structure-activity optimization .

Q. What bioactivity data exist for this compound, particularly in neurodegenerative or prion disease models?

- Methodological Answer : Derivatives of tert-butyl carbamates exhibit anti-prion activity by inhibiting PrP^Sc aggregation in scrapie-infected neuroblastoma cells. Acridine-modified analogues show IC₅₀ values <1 μM, attributed to π-π stacking with misfolded proteins . In vitro assays (e.g., thioflavin T fluorescence) quantify amyloid inhibition, while cytotoxicity is assessed via MTT assays on mammalian cells .

Q. How do reaction mechanisms differ between palladium-catalyzed arylation and SN2-based alkylation for functionalizing the benzothiazole core?

- Methodological Answer :

- Palladium-catalyzed arylation : Proceeds via oxidative addition of aryl halides to Pd(0), transmetallation with boronic acids, and reductive elimination to form C–C bonds. Zn additives stabilize enolate intermediates .

- SN2 alkylation : Requires polar aprotic solvents (e.g., DMF) and primary alkyl halides. Steric hindrance from the tert-butyl group can reduce reactivity, necessitating elevated temperatures (80–120°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.